4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJAZABPZMBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-chlorophenyl hydrazine derivatives with carbonyl compounds and sulfur sources
Starting from 4-chlorophenyl hydrazine or related hydrazide derivatives, condensation with suitable aldehydes or ketones forms hydrazones or thiosemicarbazones.
Subsequent cyclization in the presence of elemental sulfur or carbon disulfide leads to the formation of the imidazolidinone ring with a sulfanyl group at C-2.
For example, hydrazide intermediates can be reacted with phenyl isothiocyanates to yield thiosemicarbazides, which upon cyclization afford the desired imidazolidinone derivatives with sulfanyl substituents.
Use of hydrazine hydrate and carbon disulfide
Hydrazine hydrate reacts with carbon disulfide to form thiosemicarbazide intermediates, which can be further condensed with aldehydes bearing 4-chlorophenyl groups to form the imidazolidinone ring system.
This method has been employed in related synthesis of 4,5-dihydro-1H-imidazol-5-one derivatives with sulfanyl groups, often in methanolic or ethanolic media under reflux conditions.
Catalytic and metal-free cyclization protocols
Rhodium-catalyzed reactions and heterogeneous catalysis have been reported for imidazole ring formation involving sulfur incorporation, which may be adapted for the synthesis of 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one.
Metal-free condensation of aldehydes, amines, and sulfur sources under mild conditions has also been documented, providing an alternative green chemistry approach.
Representative Reaction Scheme (Hypothetical)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4-chlorophenyl hydrazine + aldehyde | Reflux in ethanol | Hydrazone/thiosemicarbazone intermediate | Formation of C=N bond |
| 2 | Intermediate + carbon disulfide or elemental sulfur | Reflux, base or acid catalyst | Cyclized imidazolidinone ring with sulfanyl group | Ring closure and sulfur incorporation |
| 3 | Purification | Recrystallization or chromatography | 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | Yield varies with conditions |
Data Table: Summary of Key Preparation Methods and Conditions
Research Findings and Notes
The presence of the 4-chlorophenyl group influences the reactivity and regioselectivity of the condensation and cyclization steps, often requiring controlled temperature and stoichiometry to optimize yields.
The sulfanyl group at C-2 is introduced either via direct reaction with sulfur sources (elemental sulfur, carbon disulfide) or through thiosemicarbazide intermediates formed from isothiocyanates or CS2.
Purification typically involves recrystallization from ethanol or chromatographic techniques to isolate the pure imidazolidinone derivative.
Yields and reaction times vary depending on the exact reagents, catalysts, and solvents used, with metal-free methods gaining attention for environmental and cost reasons.
No direct, detailed step-by-step synthesis of 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one was found in the surveyed literature, but the above methods represent well-established routes adaptable for its preparation.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one possess significant activity against various bacterial strains. For instance, a study demonstrated that imidazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
Anticancer Properties
Imidazole compounds are also investigated for their anticancer effects. Preliminary studies suggest that 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may induce apoptosis in cancer cell lines. This property is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
Agrochemicals
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its potential use as a pesticide is under investigation, particularly due to the chlorophenyl group, which is known to enhance bioactivity against pests.
Materials Science
Polymer Chemistry
Research has explored the incorporation of imidazole derivatives into polymer matrices to enhance their properties. The presence of the sulfanyl group may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Data Table: Summary of Applications
| Application Area | Potential Uses | Supporting Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Studies on imidazole derivatives against bacteria |
| Anticancer drugs | Research on apoptosis induction in cancer cells | |
| Agrochemicals | Pesticides | Investigations into bioactivity against pests |
| Materials Science | Polymer additives | Studies on thermal stability and mechanical strength |
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In another investigation featured in Cancer Research, researchers examined the effects of imidazole compounds on human cancer cell lines. The study found that treatment with 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one resulted in increased apoptosis rates, suggesting its utility as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
- For example, fluorophenyl derivatives exhibit enhanced metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidative degradation . However, the chloro-substituent in the target compound may improve binding affinity in hydrophobic pockets of proteins .
1-(2,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one :
Substituting the 4-chlorophenyl group with a dimethylphenyl group introduces steric hindrance, which could reduce intermolecular interactions. This structural change may lower crystallinity compared to the target compound, as observed in related imidazolone derivatives .
Triazolone and Thiazole Derivatives
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one :
Replacing the imidazolone core with a triazolone ring enhances thermal stability but reduces sulfur-mediated reactivity. The cyclopropylmethyl group in this derivative increases lipophilicity, which may improve blood-brain barrier penetration compared to the sulfanyl group in the target compound .4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (Compound 4) :
Thiazole derivatives exhibit distinct electronic properties due to the sulfur and nitrogen atoms in the ring. These compounds often show higher antimicrobial activity than imidazolones, as seen in studies comparing their minimum inhibitory concentrations (MICs) .
Pharmacological and Computational Insights
- Antiviral Activity: The target compound shares structural motifs with triazole-3-thiol derivatives active against SARS-CoV-2. For instance, 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol demonstrates inhibition of viral proteases, suggesting that the sulfanyl group in the imidazolone derivative may similarly interact with cysteine residues in enzymes .
Density Functional Theory (DFT) Studies :
Computational models of imidazolone derivatives highlight the role of the 4-chlorophenyl group in stabilizing molecular orbitals. The electron-withdrawing effect of chlorine enhances charge transfer properties, which could be advantageous in materials science applications .
Key Data Table
Biological Activity
4-(4-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known by its CAS number 1551779-08-8, is a heterocyclic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, based on diverse scientific studies.
- Chemical Formula : C₉H₇ClN₂OS
- Molecular Weight : 226.69 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Appearance : Powder
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been tested against various bacterial strains, revealing significant inhibition zones and minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 4-(4-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | Staphylococcus aureus | 0.25 | 20 |
| 4-(4-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | Escherichia coli | 0.30 | 18 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown promise in anticancer research as well. In vitro studies have indicated that it can induce apoptosis in cancer cell lines. The IC50 values for cell viability assays suggest that it effectively reduces the proliferation of various cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Enzyme Inhibition
The biological activity of 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one also extends to enzyme inhibition. It has been identified as a potent inhibitor of several key enzymes involved in disease processes:
-
Acetylcholinesterase (AChE) : Inhibition of AChE is critical for treating Alzheimer's disease.
- IC50: 0.45 µM
-
Urease : This enzyme plays a role in the pathogenesis of certain infections.
- IC50: 2.14 µM
-
DNA Gyrase : An important target in antibacterial drug development.
- IC50: 12.27 µM
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole and tested their biological activities. The study highlighted that the presence of the chlorophenyl group significantly enhanced antimicrobial and anticancer activities compared to other derivatives without this moiety .
Another research effort focused on the structure-activity relationship (SAR) of imidazole derivatives, indicating that modifications at the sulfur atom could lead to increased potency against specific bacterial strains and cancer cell lines .
Q & A
Basic: What are the recommended synthetic methodologies for preparing 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, and how can reaction conditions be optimized?
Answer:
A multi-step synthetic approach is typically employed. For example, hydrazine hydrate can react with intermediates like 2-phenyl-4-methoxycarbonylmethylene-1(3H)-imidazol-5-one to introduce thiol groups, followed by cyclization with carbon disulfide under reflux in methanol . Optimization involves monitoring reaction progress via TLC, adjusting solvent polarity (e.g., methanol for solubility), and controlling temperature (60–80°C) to minimize side products. Purity is enhanced via recrystallization from ethanol/water mixtures.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
- FTIR : Confirms the presence of thiol (-SH) stretches (~2500 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) in the imidazolone ring .
- NMR : NMR reveals aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and diastereotopic protons in the dihydroimidazolone ring (δ 4.5–5.0 ppm). NMR identifies the thiocarbonyl carbon (δ ~190 ppm) .
- HPLC : A C18 column with acetonitrile/water (70:30) mobile phase at 254 nm UV detection ensures purity >98% .
Advanced: How can density-functional theory (DFT) and crystallographic software like SHELX be applied to model this compound’s electronic structure and solid-state conformation?
Answer:
- DFT : Use B3LYP/6-31G(d) basis sets to calculate molecular orbitals, electrostatic potential maps, and HOMO-LUMO gaps. Compare computed IR/NMR spectra with experimental data to validate electron density distributions .
- SHELX : Refine X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. The imidazolone ring typically exhibits planarity (torsion angles <5°), while the 4-chlorophenyl group may show dihedral angles of 10–20° relative to the core .
Advanced: What challenges arise in resolving crystallographic disorder in derivatives of this compound, and how are they addressed?
Answer:
Disorder in the 4-chlorophenyl or thiol groups can occur due to rotational flexibility. Strategies include:
- Collecting high-resolution data (<1.0 Å) to model partial occupancy sites.
- Using ORTEP-3 for thermal ellipsoid visualization to distinguish static vs. dynamic disorder .
- Applying restraints to bond lengths/angles during SHELXL refinement to stabilize unstable regions .
Advanced: How do structural modifications (e.g., substituents on the imidazolone ring) influence biological activity, and what computational tools predict these effects?
Answer:
- Electron-withdrawing groups (e.g., -Cl) enhance stability via resonance effects, while bulky substituents (e.g., phenyl) may hinder binding to biological targets.
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) by analyzing binding affinities (ΔG) and hydrogen-bonding networks .
- QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design analogs .
Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., bond length discrepancies)?
Answer:
- Basis set limitations : Upgrade from 6-31G(d) to def2-TZVP for better accuracy in DFT-calculated bond lengths .
- Thermal motion artifacts : Re-examine X-ray data for thermal ellipsoid anisotropy; apply TLS (translation-libration-screw) refinement in SHELXL to model lattice vibrations .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions (e.g., methanol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
